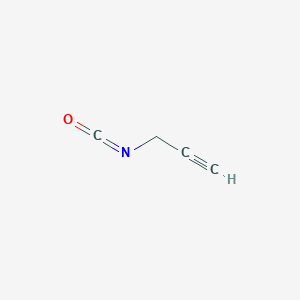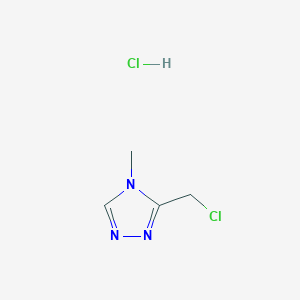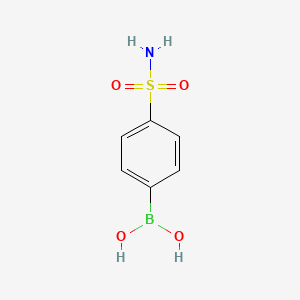![molecular formula C15H22N2 B1292078 2-Bencil-2,8-diazaspiro[4.5]decano CAS No. 867009-61-8](/img/structure/B1292078.png)
2-Bencil-2,8-diazaspiro[4.5]decano
Descripción general
Descripción
2-Benzyl-2,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C15H22N2 and its molecular weight is 230.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzyl-2,8-diazaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyl-2,8-diazaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibición de la cinasa RIPK1 para aplicaciones terapéuticas
2-Bencil-2,8-diazaspiro[4.5]decano: los derivados se han identificado como potentes inhibidores de la cinasa 1 de la proteína interactuante con el receptor (RIPK1) . RIPK1 juega un papel crucial en la necroptosis, una forma de muerte celular programada, que está implicada en diversas enfermedades inflamatorias. La inhibición de RIPK1 puede, por lo tanto, tener potencial terapéutico para enfermedades como las enfermedades neurodegenerativas, la aterosclerosis y, potencialmente, el cáncer.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 2-Benzyl-2,8-diazaspiro[4.5]decane is the Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of necroptosis, a form of programmed cell death .
Mode of Action
2-Benzyl-2,8-diazaspiro[4.5]decane interacts with RIPK1, inhibiting its kinase activity . This interaction blocks the activation of the necroptosis pathway, thereby preventing cell death .
Biochemical Pathways
The compound affects the necroptosis pathway, which is involved in inflammatory diseases and cancer metastasis . By inhibiting RIPK1, 2-Benzyl-2,8-diazaspiro[4.5]decane disrupts this pathway, potentially altering the progression of these conditions .
Result of Action
The inhibition of RIPK1 by 2-Benzyl-2,8-diazaspiro[4.5]decane results in a significant anti-necroptotic effect . This could potentially lead to therapeutic benefits in conditions driven by necroptosis, such as certain inflammatory diseases and cancers .
Análisis Bioquímico
Biochemical Properties
2-Benzyl-2,8-diazaspiro[4.5]decane plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall metabolic flux. Additionally, 2-Benzyl-2,8-diazaspiro[4.5]decane can form complexes with proteins, influencing their stability and function .
Cellular Effects
The effects of 2-Benzyl-2,8-diazaspiro[4.5]decane on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate signaling pathways by binding to receptors or interacting with signaling proteins, leading to changes in downstream effects. Furthermore, 2-Benzyl-2,8-diazaspiro[4.5]decane can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, 2-Benzyl-2,8-diazaspiro[4.5]decane exerts its effects through various mechanisms. It can bind to biomolecules such as enzymes and receptors, influencing their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation. Additionally, 2-Benzyl-2,8-diazaspiro[4.5]decane can activate certain enzymes by stabilizing their active conformations. These interactions can lead to changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Benzyl-2,8-diazaspiro[4.5]decane can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Benzyl-2,8-diazaspiro[4.5]decane remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Benzyl-2,8-diazaspiro[4.5]decane vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating enzyme activity and cellular processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level is required to elicit a significant response. It is essential to determine the optimal dosage to maximize the benefits while minimizing the risks associated with 2-Benzyl-2,8-diazaspiro[4.5]decane .
Metabolic Pathways
2-Benzyl-2,8-diazaspiro[4.5]decane is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by modulating enzyme activity, leading to changes in metabolite levels. For instance, this compound may inhibit or activate enzymes involved in key metabolic pathways, such as glycolysis or the citric acid cycle, thereby affecting the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of 2-Benzyl-2,8-diazaspiro[4.5]decane within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of 2-Benzyl-2,8-diazaspiro[4.5]decane can influence its efficacy and duration of action, as well as its potential toxicity .
Subcellular Localization
2-Benzyl-2,8-diazaspiro[4.5]decane exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes .
Propiedades
IUPAC Name |
2-benzyl-2,8-diazaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-4-14(5-3-1)12-17-11-8-15(13-17)6-9-16-10-7-15/h1-5,16H,6-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNWFMYRGJBRAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629281 | |
| Record name | 2-Benzyl-2,8-diazaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867009-61-8 | |
| Record name | 2-Benzyl-2,8-diazaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzo[d]oxazole-5-carbaldehyde](/img/structure/B1291999.png)










